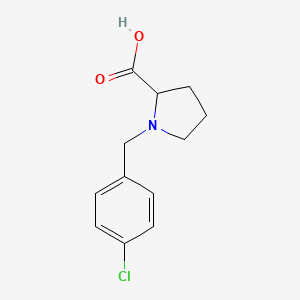

1-(4-Chloro-benzyl)-pyrrolidine-2-carboxylic acid

Description

1-(4-Chloro-benzyl)-pyrrolidine-2-carboxylic acid is a pyrrolidine derivative featuring a para-chlorobenzyl substituent at the 1-position and a carboxylic acid group at the 2-position of the pyrrolidine ring. Its molecular formula is C₁₂H₁₄ClNO₂, with a molecular weight of approximately 239.7 g/mol (calculated). The compound’s structure combines the rigidity of the pyrrolidine ring with the hydrophobic and electron-withdrawing properties of the 4-chloro-benzyl group. This combination makes it a versatile intermediate in medicinal chemistry, particularly in the design of protease inhibitors and ligands for neurotransmitter receptors .

The compound is often utilized as a hydrochloride salt to enhance aqueous solubility (e.g., (2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, MW ~276.16 g/mol) . Its stereochemistry, particularly the (2S,4R) configuration, is critical for binding specificity in biological systems .

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c13-10-5-3-9(4-6-10)8-14-7-1-2-11(14)12(15)16/h3-6,11H,1-2,7-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFQKOXRJTVUEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-benzyl)-pyrrolidine-2-carboxylic acid typically involves the reaction of 4-chlorobenzyl chloride with pyrrolidine-2-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-benzyl)-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products Formed:

Oxidation: Formation of 4-chlorobenzyl ketone or aldehyde derivatives.

Reduction: Formation of 4-chlorobenzyl alcohol.

Substitution: Formation of 4-substituted benzyl derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further pharmacological studies:

- Antimicrobial Activity : Pyrrolidine derivatives, including 1-(4-Chloro-benzyl)-pyrrolidine-2-carboxylic acid, have been reported to possess significant antimicrobial properties. Research indicates that certain derivatives can inhibit the growth of various bacterial strains, including Acinetobacter baumannii and Aeromonas hydrophila . These findings suggest potential applications in treating infections caused by resistant bacterial strains.

- Anticancer Properties : The compound has shown promise in anticancer research. Studies have identified pyrrolidine derivatives as having the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, some derivatives have been reported to act as CXCR4 antagonists, which are crucial in cancer metastasis .

- Cholinesterase Inhibition : Compounds similar to this compound have demonstrated cholinesterase inhibitory activity, which is significant for the treatment of neurodegenerative diseases such as Alzheimer's . The inhibition of acetylcholinesterase can enhance cholinergic transmission and improve cognitive functions.

Therapeutic Applications

The therapeutic potential of this compound extends to several medical conditions:

- Cardiovascular Diseases : The compound has been associated with the inhibition of metalloproteases linked to cardiovascular disorders. It may be beneficial in treating conditions such as myocardial ischemia and congestive heart failure by modulating endothelin-converting enzyme activity .

- Respiratory Disorders : Given its potential anti-inflammatory properties, this compound could be explored for treating respiratory diseases such as asthma and pulmonary hypertension .

- Neurological Disorders : The cholinesterase inhibitory activity suggests applications in treating neurological disorders where cholinergic dysfunction is a concern .

Example Synthesis Pathway

A typical synthesis pathway may include:

- Formation of the pyrrolidine ring through cyclization reactions.

- Introduction of the chloro-benzyl group via alkylation.

- Carboxylation at the 2-position using suitable reagents.

Case Studies

Several case studies highlight the effectiveness of pyrrolidine derivatives in clinical and preclinical settings:

- Study on Antimicrobial Efficacy : A recent study evaluated various pyrrolidine derivatives against multidrug-resistant bacterial strains, demonstrating that compounds with specific substitutions showed enhanced antibacterial activity compared to standard treatments .

- Anticancer Research : Another investigation focused on the efficacy of pyrrolidine-based compounds as CXCR4 antagonists. This study provided insights into their mechanism of action and potential as therapeutic agents for metastatic cancers .

Mechanism of Action

The mechanism of action of 1-(4-Chloro-benzyl)-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

Solubility and Physicochemical Properties

- Parent compound (pyrrolidine-2-carboxylic acid) : Solubility in water is ~441 mg/mL .

- This compound : Reduced solubility due to hydrophobic chloro-benzyl group; estimated <50 mg/mL (extrapolated from ).

- Hydrochloride salt : Solubility increases significantly (>100 mg/mL) due to ionic character .

- Boc-protected analog : Solubility decreases further (<10 mg/mL in water) due to tert-butoxycarbonyl group .

Stereochemical Considerations

The (2S,4R) configuration in the hydrochloride salt () demonstrates higher receptor selectivity compared to racemic mixtures. For example, in GABA_A receptor studies, stereospecific analogs show 10-fold greater potency than non-chiral derivatives .

Biological Activity

1-(4-Chloro-benzyl)-pyrrolidine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 216.65 g/mol

- IUPAC Name : 1-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound exhibits enzyme inhibition properties, which may be linked to its structural features that allow it to form covalent bonds with target proteins.

Enzyme Inhibition

Research indicates that this compound may inhibit various enzymes involved in metabolic pathways. For instance, studies have shown that it can disrupt the activity of certain G-protein-coupled receptors (GPCRs), which are critical in signal transduction processes .

Biological Activity and Therapeutic Potential

This compound has shown promise in several areas:

- Antimicrobial Activity : Initial studies suggest that this compound may possess antimicrobial properties, making it a candidate for further development as an antibiotic or antifungal agent.

- Anticancer Properties : The compound has been evaluated for its potential in cancer therapy, particularly as an inhibitor of tumor growth through the modulation of protein-protein interactions .

Study 1: Anticancer Activity

A study published in 2023 explored the effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 12 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 18 | Disruption of mitochondrial function |

Study 2: Enzyme Interaction

In another investigation, the interaction of this compound with DprE1, an enzyme crucial for Mycobacterium tuberculosis cell wall synthesis, was examined. The compound exhibited promising inhibitory activity, suggesting its potential as a lead compound for developing new antituberculosis drugs .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 1-(3-Chlorobenzyl)-pyrrolidine-2-carboxylic acid | Moderate Antimicrobial | Less potent than the chloro derivative |

| 1-(4-Bromobenzyl)-pyrrolidine-2-carboxylic acid | Anticancer | Similar mechanism but lower selectivity |

Q & A

Q. Q1. What are the established synthetic routes for 1-(4-Chloro-benzyl)-pyrrolidine-2-carboxylic acid, and how do reaction conditions influence yield and purity?

A1. The synthesis typically involves multi-step protocols, including:

- Condensation and Cyclization : Reacting 4-chlorobenzyl halides with pyrrolidine precursors under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Protection/Deprotection Strategies : Use of tert-butoxycarbonyl (Boc) groups to protect the pyrrolidine nitrogen during functionalization, followed by acidic deprotection (e.g., HCl in 1,4-dioxane) .

- Optimized Solvents and Catalysts : Palladium or copper catalysts in DMF/toluene mixtures improve cyclization efficiency, while elevated temperatures (93–96°C) enhance reaction rates .

Yield and purity depend on pH control during crystallization (e.g., adjusting to pH 6.5 post-reaction) and chromatographic purification (e.g., reverse-phase HPLC) .

Q. Q2. How can researchers validate the structural identity and enantiomeric purity of this compound?

A2. Key methods include:

- Chiral HPLC : Using polysaccharide-based columns (e.g., Chiralpak® AD-H) to resolve enantiomers, with mobile phases like hexane/isopropanol .

- NMR Spectroscopy : Analyzing coupling constants (e.g., ) in H-NMR to confirm stereochemistry (e.g., 2S,4R configurations) .

- Mass Spectrometry (HRMS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 308.09) and isotopic patterns matching Cl substitution .

Advanced Research Questions

Q. Q3. How can computational modeling predict the biological activity of this compound?

A3. Methodologies include:

- Docking Studies : Using AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., enzymes like prolyl oligopeptidase) .

- Molecular Dynamics (MD) : Assessing conformational stability of the pyrrolidine ring and chlorobenzyl group in aqueous environments (e.g., GROMACS simulations) .

- QSAR Modeling : Correlating substituent effects (e.g., Cl position) with bioactivity data from analogous compounds (e.g., antimicrobial IC₅₀ values) .

Q. Q4. What experimental strategies resolve contradictions in spectroscopic data for this compound?

A4. Contradictions often arise from:

- Dynamic Stereochemistry : Temperature-dependent NMR (e.g., VT-NMR at 298–323K) to detect ring puckering or rotameric equilibria .

- Impurity Profiling : LC-MS/MS to identify byproducts (e.g., incomplete deprotection intermediates) and optimize reaction quenching .

- Crystallography : Single-crystal X-ray diffraction to unambiguously assign stereochemistry and confirm hydrogen-bonding networks .

Q. Q5. How does the chlorobenzyl substituent influence the compound’s pharmacokinetic properties?

A5. Key approaches:

- LogP Measurement : Shake-flask method or HPLC retention time to assess hydrophobicity (logP ~2.1), influencing membrane permeability .

- Metabolic Stability Assays : Incubation with liver microsomes (e.g., human CYP450 isoforms) to evaluate oxidative dechlorination or pyrrolidine ring oxidation .

- Plasma Protein Binding : Equilibrium dialysis to quantify unbound fractions, critical for dose-response modeling .

Methodological Considerations

Q. Q6. What protocols are recommended for scaling up synthesis while maintaining enantiomeric excess (ee)?

A6. Scale-up strategies include:

- Continuous Flow Chemistry : Minimizing racemization via precise temperature control (e.g., 50°C) and reduced residence times .

- Crystallization-Induced Dynamic Resolution (CIDR) : Using chiral additives (e.g., tartaric acid derivatives) to enhance ee >99% during recrystallization .

- In-line Analytics : PAT tools (e.g., FTIR or Raman probes) for real-time monitoring of reaction progression .

Q. Q7. How can researchers compare the bioactivity of this compound with structurally similar analogs?

A7. Systematic approaches:

- SAR Libraries : Synthesizing analogs with varied substituents (e.g., 4-F vs. 4-Cl benzyl) and testing against target enzymes (e.g., IC₅₀ assays) .

- Free-Wilson Analysis : Deconstructing contributions of the chlorobenzyl group to overall potency .

- Thermodynamic Solubility Studies : Correlating structural modifications (e.g., carboxylate vs. ester derivatives) with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.